molecular formula C17H19N3O B12233720 2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide

Cat. No.: B12233720
M. Wt: 281.35 g/mol
InChI Key: AIJMAWHNMBEWCD-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable halogenating agent to form the azetidine ring.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with the azetidine intermediate.

    Acetylation: The final step involves the acetylation of the azetidine intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
  • 2-(3-methylphenyl)-N-[1-(pyridin-3-yl)azetidin-3-yl]acetamide
  • 2-(3-methylphenyl)-N-[1-(pyridin-4-yl)azetidin-3-yl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

2-(3-methylphenyl)-N-(1-pyridin-2-ylazetidin-3-yl)acetamide

InChI

InChI=1S/C17H19N3O/c1-13-5-4-6-14(9-13)10-17(21)19-15-11-20(12-15)16-7-2-3-8-18-16/h2-9,15H,10-12H2,1H3,(H,19,21)

InChI Key

AIJMAWHNMBEWCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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